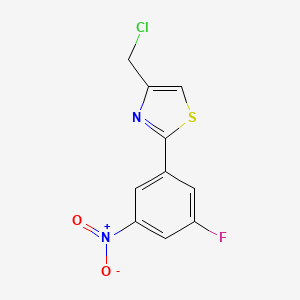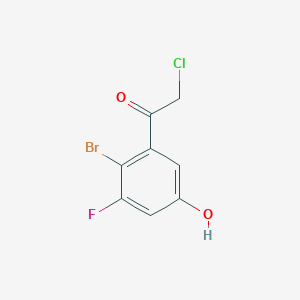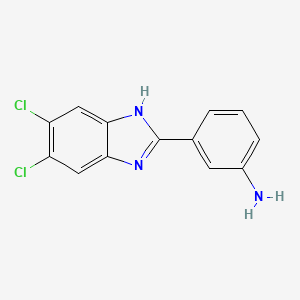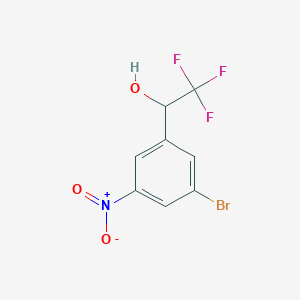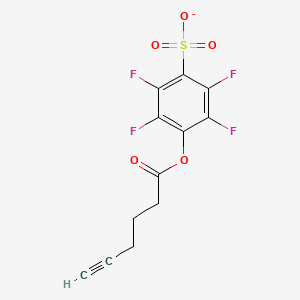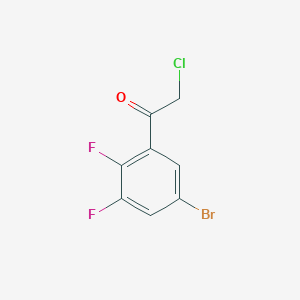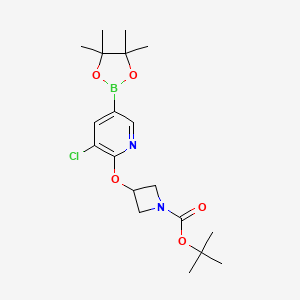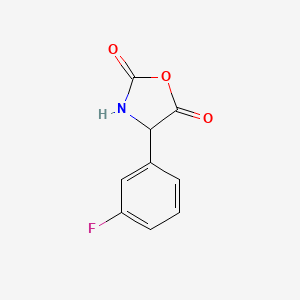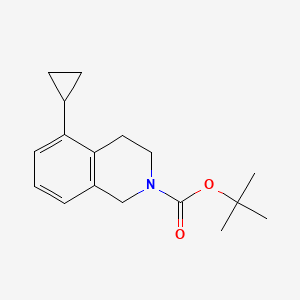![molecular formula C11H7ClF3N B13717787 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-chloro-4-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano(3-phenoxyphenyl)methyl ester
Uniqueness
Compared to similar compounds, 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H7ClF3N |
|---|---|
分子量 |
245.63 g/mol |
IUPAC名 |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h1-6,16H |
InChIキー |
WVRVUIQVVLUECN-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


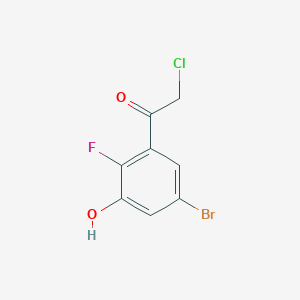
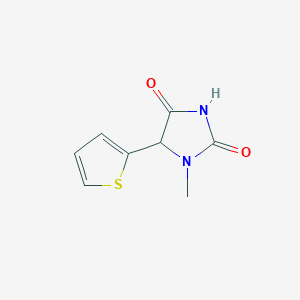
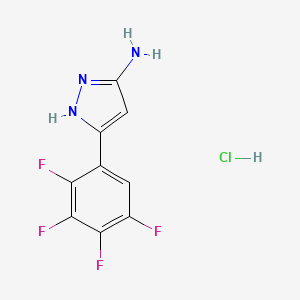
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
